molecular formula C14H11FO2 B1489358 4-(4-Fluorophenoxy)-3-methylbenzaldehyde CAS No. 1270878-66-4

4-(4-Fluorophenoxy)-3-methylbenzaldehyde

Cat. No. B1489358
M. Wt: 230.23 g/mol
InChI Key: PVXKOZFSVGIBKG-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “4-(4-Fluorophenoxy)-3-methylbenzaldehyde” is not explicitly mentioned in the sources I found. However, based on its name, it likely contains a benzaldehyde group, a fluorophenoxy group, and a methyl group423.



Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(4-Fluorophenoxy)-3-methylbenzaldehyde” are not explicitly mentioned in the sources I found. However, similar compounds often have specific physical and chemical properties6101112.


Scientific Research Applications

Summary of the Application

The compound “4-(4-Fluorophenoxy)-3-methylbenzaldehyde” is used in the synthesis of a novel Rhodanine Derivative, which has shown to induce apoptosis in human colon cancer cells .

Methods of Application

The Rhodanine Derivative is synthesized using “4-(4-Fluorophenoxy)-3-methylbenzaldehyde” and then tested on human colon cancer cells. The apoptosis-inducing effects of the derivative and its underlying mechanism are then studied .

Results or Outcomes

The study showed that the Rhodanine Derivative triggered apoptosis in HT-29 and HCT-116 cells. It induced the activation of caspase-8, -9, and -3, and the cleavage of poly (ADP ribose) polymerase-1 (PARP-1). The apoptosis was significantly suppressed by pretreatment with z-VAD-fmk (a broad caspase inhibitor) .

2. Application in Photodynamic Therapy

Summary of the Application

The compound “4-(4-Fluorophenoxy)-3-methylbenzaldehyde” is used in the synthesis of a new zinc (II) phthalocyanine. This phthalocyanine is then used to prepare graphene oxide (GO)-based composites, which are studied for their photo-physicochemical and sono-photochemical properties .

Methods of Application

The new zinc (II) phthalocyanine is synthesized using “4-(4-Fluorophenoxy)-3-methylbenzaldehyde”. Then, its graphene oxide (GO)-based composites are prepared by noncovalently coating the phthalocyanine on the graphene oxide surface .

Results or Outcomes

The study found that both the phthalocyanine and its composites have very high singlet oxygen generation in both the photochemical study (PDT) and the sono-photochemical study (SPDT). This suggests that they could be promising photosensitizers for both PDT and SPDT .

3. Application in Sono-Photochemical Therapy

Summary of the Application

The compound “4-(4-Fluorophenoxy)-3-methylbenzaldehyde” is used in the synthesis of a new zinc (II) phthalocyanine bearing 3-chloro-4-fluorophenoxy. This phthalocyanine is then used to prepare graphene oxide (GO)-based composites, which are studied for their sono-photochemical properties .

Methods of Application

The new zinc (II) phthalocyanine is synthesized using “4-(4-Fluorophenoxy)-3-methylbenzaldehyde”. Then, its graphene oxide (GO)-based composites are prepared by noncovalently coating the phthalocyanine on the graphene oxide surface .

Results or Outcomes

The study found that both the phthalocyanine and its composites have very high singlet oxygen generation in both the photochemical study (PDT) and the sono-photochemical study (SPDT). This suggests that they could be promising photosensitizers for both PDT and SPDT .

4. Application in Biomaterials

Summary of the Application

The compound “4-(4-Fluorophenoxy)-3-methylbenzaldehyde” is used in the synthesis of new fluorinated polyphosphazenes with fluorophenoxy-substituted side groups. These polyphosphazenes are applied as coatings on stainless steel and have shown improved antimicrobial effect and hemocompatibility .

Methods of Application

The new fluorinated polyphosphazenes are synthesized using “4-(4-Fluorophenoxy)-3-methylbenzaldehyde” and then applied as coatings on stainless steel .

Results or Outcomes

The study found that the linkage of fluorophenoxy groups to the P-N backbone of polyphosphazenes increased the surface stiffness and significantly reduced Staphylococcus bacterial adhesion and inhibited biofilm formation. It also significantly reduced microbial infection compared to other materials .

5. Application in Sono-Photochemical Therapy

Summary of the Application

The compound “4-(4-Fluorophenoxy)-3-methylbenzaldehyde” is used in the synthesis of a new zinc (II) phthalocyanine bearing 3-chloro-4-fluorophenoxy. This phthalocyanine is then used to prepare graphene oxide (GO)-based composites, which are studied for their sono-photochemical properties .

Methods of Application

The new zinc (II) phthalocyanine is synthesized using “4-(4-Fluorophenoxy)-3-methylbenzaldehyde”. Then, its graphene oxide (GO)-based composites are prepared by noncovalently coating the phthalocyanine on the graphene oxide surface .

Results or Outcomes

The study found that both the phthalocyanine and its composites have very high singlet oxygen generation in both the photochemical study (PDT) and the sono-photochemical study (SPDT). This suggests that they could be promising photosensitizers for both PDT and SPDT .

6. Application in Biomaterials

Summary of the Application

The compound “4-(4-Fluorophenoxy)-3-methylbenzaldehyde” is used in the synthesis of new fluorinated polyphosphazenes with fluorophenoxy-substituted side groups. These polyphosphazenes are applied as coatings on stainless steel and have shown improved antimicrobial effect and hemocompatibility .

Methods of Application

The new fluorinated polyphosphazenes are synthesized using “4-(4-Fluorophenoxy)-3-methylbenzaldehyde” and then applied as coatings on stainless steel .

Results or Outcomes

The study found that the linkage of fluorophenoxy groups to the P-N backbone of polyphosphazenes increased the surface stiffness and significantly reduced Staphylococcus bacterial adhesion and inhibited biofilm formation. It also significantly reduced microbial infection compared to other materials .

Safety And Hazards

The safety and hazards associated with “4-(4-Fluorophenoxy)-3-methylbenzaldehyde” are not specified in the sources I found. However, similar compounds often have specific safety and hazard information1113.


Future Directions

The future directions of research and applications involving “4-(4-Fluorophenoxy)-3-methylbenzaldehyde” are not specified in the sources I found. However, similar compounds often have potential applications in various fields141516.


Please note that this information is based on similar compounds and may not accurately represent “4-(4-Fluorophenoxy)-3-methylbenzaldehyde”. For accurate information, specific studies and analyses on “4-(4-Fluorophenoxy)-3-methylbenzaldehyde” would be necessary.


properties

IUPAC Name

4-(4-fluorophenoxy)-3-methylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO2/c1-10-8-11(9-16)2-7-14(10)17-13-5-3-12(15)4-6-13/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVXKOZFSVGIBKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C=O)OC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Fluorophenoxy)-3-methylbenzaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
JP Olson, MG Gichinga, E Butala, HA Navarro… - Organic & …, 2011 - pubs.rsc.org
In previous studies we showed that 3-(substituted phenylethynyl)-5-methyl[1,2,4]triazine analogues of MPEP were potent antagonists of glutamate-mediated mobilization of internal …
Number of citations: 9 pubs.rsc.org

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